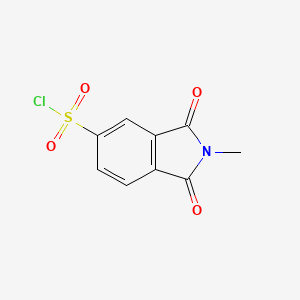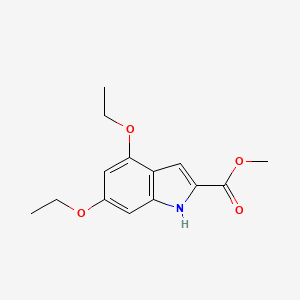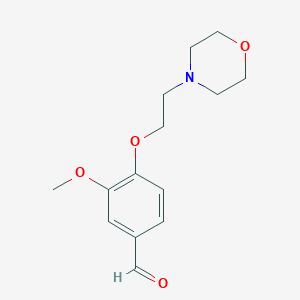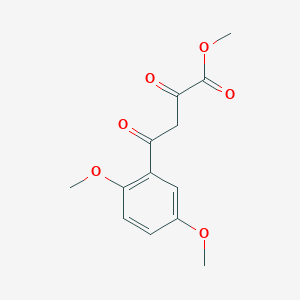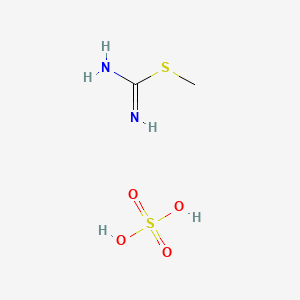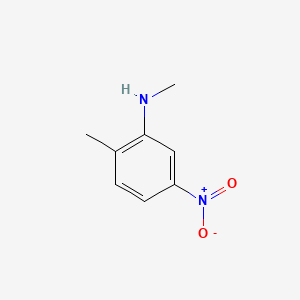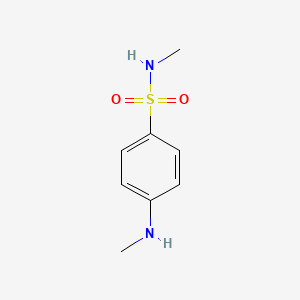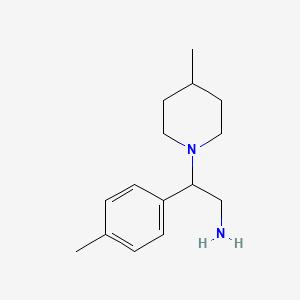
2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine involves various strategies. For instance, the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine was achieved through a dehydration reaction with corresponding aldehydes, yielding high-purity tetradentate NNNS Schiff bases (L1–L3) . Similarly, 2-(4-Azulenyl)ethanamine derivatives were synthesized using methyleneammonium salts and sodium azulenides, showcasing a method to create nonbenzenoid analogs of biogenic amines . Another related synthesis involved the preparation of 2-(Phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, which was produced from 2-phenylthio ethyl bromide using the Gabriel reaction, with 4-nitrophthalimide as a more effective synthon .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. UV-Visible and FTIR spectroscopy were employed to monitor the reactions, while the structures of the Schiff bases were deduced from 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements . For the azulenyl derivatives, UV, IR, 1H NMR, 13C NMR, and MS data were used for characterization . These methods are crucial for confirming the molecular structure and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds was explored through different reactions. The Schiff bases were tested for their antimicrobial activities against several types of bacteria using the disk diffusion test, indicating their potential as novel pancreatic lipase inhibitors . The azulenyl derivatives were investigated for their enzyme activity, showing negligible effects on prostaglandin 15-hydroxydehydrogenase and considerable inhibition to cyclic AMP-phosphodiesterase . These findings suggest that the synthesized compounds have diverse biological activities and could be further explored for therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were analyzed through various techniques. Theoretical calculations, including DFT/B3LYP optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and HOMO-LUMO analysis, were performed for one of the Schiff bases (L2), providing insights into their electronic properties . The antioxidant activity of the Schiff bases was also evaluated using the DPPH method, with IC50 values compared to the Trolox standard . The polyurethanes derived from related compounds, such as 4,4'-bipiperidine, showed varying inherent viscosities and thermostability, indicating their potential for material science applications .
Propriétés
IUPAC Name |
2-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-3-5-14(6-4-12)15(11-16)17-9-7-13(2)8-10-17/h3-6,13,15H,7-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRUFVDQHGNTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586420 | |
| Record name | 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-(4-methylpiperidin-1-YL)ethanamine | |
CAS RN |
915923-71-6 | |
| Record name | 2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



